Differentiated Lipophilicity Profile Drives Binding and Bioavailability Potential in OCF₃-Pyrazole Series
The 1-(4-trifluoromethoxybenzyl) substitution on the pyrazol-4-ol core results in a calculated LogP of 2.5356 , significantly higher than non-fluorinated or less lipophilic benzyl analogs. This increased lipophilicity, a direct consequence of the OCF₃ group, is expected to enhance membrane permeability and target binding compared to compounds with lower LogP values, such as those bearing a 4-methoxybenzyl substituent (estimated LogP ~1.8-2.0 based on class-level inference) [1].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.5356 |
| Comparator Or Baseline | 4-Methoxybenzyl analog (Estimated LogP ~1.8-2.0) or unsubstituted pyrazol-4-ol (LogP ~0.5) |
| Quantified Difference | ≥ 0.5 LogP units higher |
| Conditions | In silico prediction (ChemScene computational data) |
Why This Matters
Higher LogP directly correlates with improved passive membrane permeability, a critical factor for cellular activity in drug discovery campaigns, making this compound a superior starting point for lead optimization over less lipophilic analogs.
- [1] Zhao, T., et al. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules 2023, 28(17), 6279. View Source
